N-(4-Anilinophenyl)-5-oxoprolinamide
Description
N-(4-Anilinophenyl)-5-oxoprolinamide is a synthetic compound characterized by a 5-oxoproline (pyrrolidin-5-one) backbone linked to a 4-anilinophenyl group. Its molecular formula includes 17 carbon atoms, 1 nitrogen atom, and 2 oxygen atoms, with a distinct conformation that enables interactions with biological targets such as enzymes involved in bacterial signaling pathways .
Properties
IUPAC Name |
N-(4-anilinophenyl)-5-oxopyrrolidine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O2/c21-16-11-10-15(20-16)17(22)19-14-8-6-13(7-9-14)18-12-4-2-1-3-5-12/h1-9,15,18H,10-11H2,(H,19,22)(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLIIWCMCYDEOEX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC1C(=O)NC2=CC=C(C=C2)NC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-Anilinophenyl)-5-oxoprolinamide typically involves the reaction of 4-aminodiphenylamine with acetic anhydride in the presence of a catalyst. The reaction is carried out in an organic solvent, followed by vacuum distillation to recover the solvent. The residual solid is then dispersed in water, crystallized, filtered, washed, and dried to obtain the final product .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of large reaction vessels, continuous stirring, and precise control of reaction conditions to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions: N-(4-Anilinophenyl)-5-oxoprolinamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The aniline group in the compound can undergo substitution reactions with electrophiles, leading to the formation of substituted products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Electrophiles such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
Chemistry: N-(4-Anilinophenyl)-5-oxoprolinamide is used as a precursor in the synthesis of various organic compounds. Its unique structure makes it a valuable intermediate in the preparation of complex molecules.
Biology: In biological research, this compound is studied for its potential as an inhibitor of bacterial biofilm formation. It has shown effectiveness in reducing biofilm formation by decreasing the concentration of cyclic di-GMP, a signaling molecule involved in biofilm development .
Medicine: this compound is explored for its potential therapeutic applications, particularly in the development of antibiofilm drugs. Its ability to inhibit biofilm formation makes it a promising candidate for treating chronic infections associated with biofilms .
Industry: In the industrial sector, this compound is used in the production of rubber antioxidants. Its antioxidant properties help in extending the lifespan of rubber products by preventing oxidative degradation .
Mechanism of Action
The mechanism of action of N-(4-Anilinophenyl)-5-oxoprolinamide involves its interaction with specific molecular targets and pathways. In the context of biofilm inhibition, the compound targets diguanylate cyclases, enzymes responsible for the synthesis of cyclic di-GMP. By inhibiting these enzymes, the compound reduces the concentration of cyclic di-GMP, thereby preventing biofilm formation .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The pharmacological and biochemical profiles of N-(4-Anilinophenyl)-5-oxoprolinamide can be contextualized by comparing it to analogs with shared structural motifs or overlapping biological targets, particularly in the inhibition of diguanylate cyclases (DGCs), which regulate bacterial biofilm formation via cyclic di-GMP (c-di-GMP) signaling.
N-(4-Anilinophenyl)benzamide
- Structure : Features a benzamide group instead of the 5-oxoproline moiety.
- Activity: A potent DGC inhibitor identified via high-throughput screening, with IC₅₀ values of 1 µM for V. cholerae VC2370 and 17.83 µM for P. aeruginosa WspR.
- Advantage : Superior potency against VC2370 compared to other inhibitors like sulfasalazine (IC₅₀ = 200 µM for E. coli YdeH) .
Sulfasalazine and Eprosartan
- Sulfasalazine: An anti-inflammatory agent repurposed as a DGC inhibitor. Exhibits IC₅₀ values of 200 µM (YdeH) and 360 µM (WspR). Broad-spectrum but lower potency than N-(4-anilinophenyl)benzamide .
- Eprosartan : An angiotensin II antagonist with DGC inhibition (IC₅₀ = 888 µM for YdeH, 170 µM for WspR). Highlights the variability in DGC selectivity among inhibitors .
Nucleotide Analogs (MANT-GTP, TNP-GTP)
- Mechanism : Competitive inhibitors targeting the GTP-binding pocket of DGCs. MANT-GTP and TNP-GTP show sub-micromolar activity but lack the structural modularity of aryl-amide compounds .
- Limitation: Poor cell permeability compared to small-molecule amide derivatives like N-(4-anilinophenyl)benzamide .
N-(4-Anilinophenyl)acetamide
- Structure : Replaces the 5-oxoproline group with an acetyl moiety.
- Synthesis : Prepared via palladium-catalyzed coupling of nitrobenzene and N-(4-oxocyclohexyl)acetamide under argon .
Comparative Data Table
| Compound | Target DGCs | IC₅₀ (µM) | Biofilm Inhibition | Structural Class |
|---|---|---|---|---|
| This compound | Not explicitly reported | N/A | Not studied | 5-Oxoproline-aryl amide |
| N-(4-Anilinophenyl)benzamide | VC2370, WspR | 1.0, 17.83 | Yes (in vitro) | Benzamide-aryl amide |
| Sulfasalazine | YdeH, WspR | 200, 360 | Yes (in vivo) | Sulfonamide |
| Eprosartan | YdeH, WspR | 888, 170 | Partial | Tetrazole-aryl |
| MANT-GTP | Multiple DGCs | <1 (competitive) | No | Nucleotide analog |
Key Research Findings and Mechanistic Insights
- Potency vs. Selectivity: N-(4-anilinophenyl)benzamide demonstrates nanomolar-level potency against VC2370, likely due to its planar benzamide group enhancing active-site interactions in the GGDEF domain .
- Biofilm Applications: While N-(4-anilinophenyl)benzamide disrupts nascent biofilms, its inability to degrade mature biofilms suggests that 5-oxoprolinamide derivatives could be optimized for enhanced penetration or protease stability .
- Toxicity Profile : Aryl-amide compounds generally exhibit lower cytotoxicity than nucleotide analogs, making them preferable for therapeutic development .
Biological Activity
N-(4-Anilinophenyl)-5-oxoprolinamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
This compound belongs to a class of compounds known as oxoprolinamides, which are derivatives of proline. The synthesis typically involves condensation reactions between an aniline derivative and a suitable oxoacid or its derivative. The resulting compound features an aniline moiety that can influence its pharmacological properties.
Biological Activity
The biological activity of this compound has been explored in various studies, highlighting its potential therapeutic applications. Key areas of investigation include:
- Analgesic Activity : Research has indicated that compounds similar to this compound exhibit analgesic effects. For instance, a study on oxazolones demonstrated their ability to inhibit pain pathways via interactions with COX enzymes and TRPV1 channels, suggesting a similar potential for this compound .
- Anti-inflammatory Properties : The compound's structural features may allow it to modulate inflammatory responses. Molecular docking studies have shown promising results in predicting the binding affinities of related compounds to COX-2 and other inflammatory mediators .
- Antimicrobial Activity : Some derivatives of oxoprolinamides have exhibited antimicrobial properties, although specific data on this compound is limited. Its structural similarity to known antimicrobial agents suggests potential efficacy against various pathogens .
The mechanisms through which this compound exerts its biological effects are still under investigation. However, several hypotheses can be drawn from related compounds:
- COX Inhibition : Similar compounds have shown the ability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process. This inhibition can lead to reduced production of prostaglandins, thereby alleviating pain and inflammation.
- TRPV1 Modulation : The transient receptor potential vanilloid 1 (TRPV1) channel is involved in pain sensation. Compounds that interact with TRPV1 can modulate nociceptive signaling, providing analgesic effects.
Case Studies
Several case studies have highlighted the biological activities of compounds related to this compound:
- Analgesic Efficacy : In animal models, oxazolone derivatives demonstrated significant analgesic effects in writhing and hot plate tests, indicating their potential for pain management .
- Anti-inflammatory Effects : A study involving molecular docking simulations revealed that certain oxazolones had lower IC50 values compared to established anti-inflammatory drugs like celecoxib, suggesting enhanced potency in inhibiting COX-2 .
- Toxicity Assessment : Toxicological evaluations showed that related compounds exhibited low acute toxicity, supporting their safety for further pharmacological exploration .
Summary Table of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
